
3-(Methoxymethyl)-2,6-dimethyl-4H-1-benzopyran-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Methoxymethyl)-2,6-dimethyl-4H-chromen-4-one is a chemical compound belonging to the class of chromones. Chromones are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a chromone core with methoxymethyl and dimethyl substituents, which may influence its chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methoxymethyl)-2,6-dimethyl-4H-chromen-4-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 2,6-dimethylphenol, the compound can be synthesized via a series of steps including methylation, formylation, and cyclization.
Methylation: 2,6-dimethylphenol is methylated using dimethyl sulfate in the presence of a base such as sodium hydroxide to form 2,6-dimethylmethoxybenzene.
Formylation: The methylated product is then subjected to formylation using formaldehyde and a catalyst like zinc chloride to introduce the methoxymethyl group.
Cyclization: The formylated intermediate undergoes cyclization under acidic conditions, such as using sulfuric acid, to form the chromone core, resulting in 3-(methoxymethyl)-2,6-dimethyl-4H-chromen-4-one.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-(Methoxymethyl)-2,6-dimethyl-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced chromone derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinones.
Reduction: Reduced chromone derivatives.
Substitution: Substituted chromone derivatives with various functional groups.
科学的研究の応用
3-(Methoxymethyl)-2,6-dimethyl-4H-chromen-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-(methoxymethyl)-2,6-dimethyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
類似化合物との比較
Similar Compounds
3-(Methoxymethyl)-2,6-dimethyl-4H-chromen-4-one: Unique due to its specific substituents and chromone core.
2,6-Dimethylchromone: Lacks the methoxymethyl group, resulting in different chemical properties.
3-Methoxychromone: Contains a methoxy group instead of methoxymethyl, leading to variations in reactivity and biological activity.
Uniqueness
3-(Methoxymethyl)-2,6-dimethyl-4H-chromen-4-one is unique due to the presence of both methoxymethyl and dimethyl groups, which may enhance its stability, reactivity, and potential biological activities compared to similar compounds.
特性
CAS番号 |
88214-16-8 |
|---|---|
分子式 |
C13H14O3 |
分子量 |
218.25 g/mol |
IUPAC名 |
3-(methoxymethyl)-2,6-dimethylchromen-4-one |
InChI |
InChI=1S/C13H14O3/c1-8-4-5-12-10(6-8)13(14)11(7-15-3)9(2)16-12/h4-6H,7H2,1-3H3 |
InChIキー |
HUMIWEGUNZHSBV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)OC(=C(C2=O)COC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



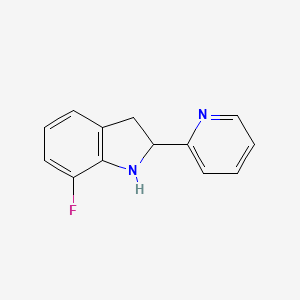
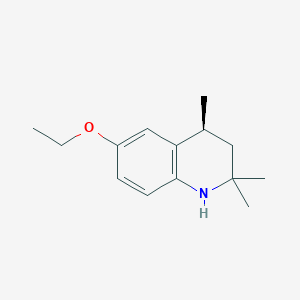
![3-Chlorobenzo[d]isothiazole-6-carboxylic acid](/img/structure/B15068391.png)
![N-Methyl-2-[(quinolin-8-yl)oxy]acetamide](/img/structure/B15068392.png)


![2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B15068399.png)
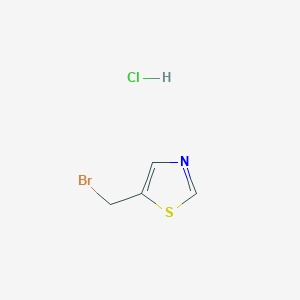
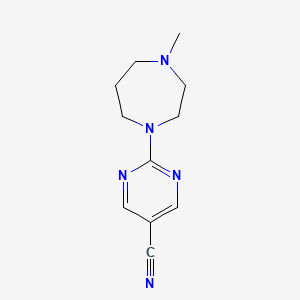
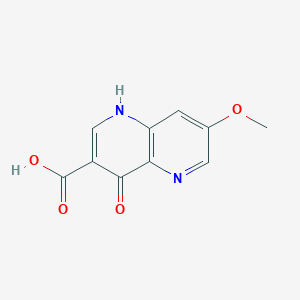


![8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B15068442.png)
